molecular formula C24H27NO5S B11406116 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11406116
M. Wt: 441.5 g/mol
InChI Key: PGYGKSPLOLOHHC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule with a molecular formula of C24H27NO5S and a molecular weight of 441.5 g/mol . This complex organic compound is characterized by a benzofuran core substituted with methyl groups, which is linked via a carboxamide group to a tetrahydrothiophene dioxide ring and a 3-methoxybenzyl moiety . This specific structural combination suggests potential for diverse chemical interactions and biological activity. Compounds within this structural family, particularly those featuring the benzofuran-2-carboxamide scaffold, are of significant interest in early-stage pharmaceutical research . Research into similar molecules indicates potential relevance in immunology and oncology. For instance, inhibitors targeting signaling proteins like Casitas B-lineage lymphoma-b (Cbl-B), a key negative regulator of T-cell activation, are being investigated for their ability to enhance anti-tumor immune responses . The structural features of this compound, including its heterocyclic systems and amide linkage, are consistent with frameworks used in the development of such therapeutic agents . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, or as a pharmacological probe for investigating novel biological pathways in a laboratory setting.

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27NO5S/c1-15-10-16(2)22-21(11-15)17(3)23(30-22)24(26)25(19-8-9-31(27,28)14-19)13-18-6-5-7-20(12-18)29-4/h5-7,10-12,19H,8-9,13-14H2,1-4H3

InChI Key

PGYGKSPLOLOHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)C)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzofuran core : Known for its diverse biological activities.
  • Tetrahydrothiophene group : Contributes to the compound's reactivity and biological interactions.
  • Methoxybenzyl moiety : Enhances lipophilicity and may influence pharmacokinetics.

The molecular formula is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 414.5 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Benzofuran derivatives have shown promising activity against various strains of bacteria and fungi. A study found that benzofuran derivatives had minimum inhibitory concentrations (MIC) as low as 0.039 μg/mL against Staphylococcus aureus .
  • Compounds synthesized from benzofuran scaffolds demonstrated effective inhibition against Mycobacterium tuberculosis, with some exhibiting MIC values below 1 μg/mL .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their function.
  • Interference with Nucleic Acid Synthesis : Some benzofuran derivatives are known to interact with DNA or RNA synthesis pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including those structurally related to this compound. The results indicated:

CompoundMIC (μg/mL)Target Organism
Compound A0.039S. aureus
Compound B0.625E. coli
Compound C3.12C. albicans

These findings suggest that the compound could exhibit similar or enhanced antimicrobial properties due to its unique structure .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of benzofuran derivatives on mammalian cells (Vero cells). The results showed that while some compounds were highly effective against pathogens, they maintained low toxicity levels towards mammalian cells:

CompoundIC50 (μM)Toxicity Level
Compound D<0.60Low
Compound E10Moderate

This balance between efficacy and safety is crucial for developing therapeutics based on this compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Benzyl Substituent Benzofuran Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-methoxybenzyl 3,5,7-trimethyl Not reported Likely higher lipophilicity vs. simpler analogs
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide () 3-fluorobenzyl 3-methyl 401.5 Enhanced electron-withdrawing effect from fluorine
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide () 3,4-dimethoxybenzyl 3,6-dimethyl 457.5 Increased polarity (logP = 3.0) and boiling point (699.5°C)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide () 4-ethoxybenzyl 3,6-dimethyl Not reported Ethoxy group may enhance metabolic stability vs. methoxy
  • Electronic Effects : The 3-methoxy group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing fluorine in ’s analog. This difference could influence receptor binding or metabolic oxidation rates .

Bioactivity Trends

  • Lipophilicity : The 3,4-dimethoxybenzyl analog () exhibits a logP of 3.0, suggesting moderate membrane permeability. The target compound’s additional methyl groups may further increase lipophilicity, favoring CNS penetration .
  • Metabolic Stability : Sulfone-containing compounds (e.g., tetrahydrothiophene-1,1-dioxide) resist oxidative metabolism, a feature shared across all analogs. However, the ethoxy group in ’s compound may slow hepatic clearance compared to methoxy or fluorine substituents .

Q & A

Q. How does polymorphism affect its physicochemical properties?

  • Methodology :
  • X-ray crystallography : Resolve crystal forms (e.g., monoclinic vs. orthorhombic).
  • DSC/TGA : Analyze melting points and thermal stability.
  • Dissolution testing : Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) .

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